2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide
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Overview
Description
2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide is a complex organic compound with the molecular formula C11H10Cl2N4O5. It is characterized by the presence of chloro, nitro, and acetamide functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide typically involves multiple steps:
Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce the nitro group.
Chlorination: The nitrated compound is then chlorinated to introduce the chloro groups.
Acetylation: The chlorinated compound is acetylated to form the acetamide group.
Hydrazinecarbonylation: Finally, the compound undergoes hydrazinecarbonylation to introduce the hydrazinecarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Products may include various nitro derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in various binding interactions, while the acetamide and hydrazinecarbonyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-4-nitrophenyl}acetamide
- 2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-6-nitrophenyl}acetamide
Uniqueness
2-chloro-N-{3-[N’-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-[[(2-chloroacetyl)amino]carbamoyl]-5-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O5/c12-4-9(18)14-7-1-6(2-8(3-7)17(21)22)11(20)16-15-10(19)5-13/h1-3H,4-5H2,(H,14,18)(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLDNMUVYZWQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)CCl)[N+](=O)[O-])C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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